molecular formula C16H18N2O3S B2989318 3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903511-75-0

3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2989318
CAS No.: 1903511-75-0
M. Wt: 318.39
InChI Key: HRRBAIJUDCRGEC-UHFFFAOYSA-N
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Description

3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound with the molecular formula C16H18N2O3S. This compound features a pyridine ring substituted with an azetidine moiety, which is further functionalized with a 3-methylbenzylsulfonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the 3-Methylbenzylsulfonyl Group: The azetidine ring can be functionalized with a 3-methylbenzylsulfonyl group through a nucleophilic substitution reaction.

    Attachment to the Pyridine Ring: The final step involves the coupling of the functionalized azetidine with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is unique due to the combination of its functional groups, which impart distinct chemical properties and potential biological activities. The presence of the 3-methylbenzylsulfonyl group and the azetidine ring makes it particularly interesting for research in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-13-4-2-5-14(8-13)12-22(19,20)18-10-16(11-18)21-15-6-3-7-17-9-15/h2-9,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRBAIJUDCRGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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